

3',4'-dimethoxy-5'-nitroacetophenone properties and MSDS

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Compound of Interest

Compound Name: 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone

CAS No.: 134610-32-5

Cat. No.: B3177147

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Technical Guide: 3',4'-Dimethoxy-5'-nitroacetophenone

Introduction

3',4'-Dimethoxy-5'-nitroacetophenone (CAS: 134610-32-5) is a specialized aromatic ketone utilized primarily as a strategic intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, such as Entacapone. Its structural core—a 1,3,4,5-tetrasubstituted benzene ring—presents a unique challenge in regioselective synthesis due to the competing directing effects of the methoxy and acetyl groups.

This guide addresses the critical physicochemical properties, the regiochemical challenges in its synthesis (specifically differentiating it from the 6-nitro isomer), and the safety protocols required for its handling in pharmaceutical research.

Physicochemical Profile

The compound is characterized by the presence of an electron-withdrawing nitro group meta to the acetyl moiety and ortho to the methoxy groups, creating a highly functionalized scaffold for

further derivatization (e.g., Knoevenagel condensation).

Property	Data
CAS Registry Number	134610-32-5
IUPAC Name	1-(3,4-Dimethoxy-5-nitrophenyl)ethanone
Molecular Formula	C ₁₀ H ₁₁ NO ₅
Molecular Weight	225.20 g/mol
Appearance	Yellow crystalline solid
Solubility	Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Melting Point	~98–100 °C (Analog dependent; specific polymorphs may vary)
Key Functional Groups	Nitro (-NO ₂), Ketone (-C=O), Methoxy (-OCH ₃)

Synthetic Strategy & Regioselectivity

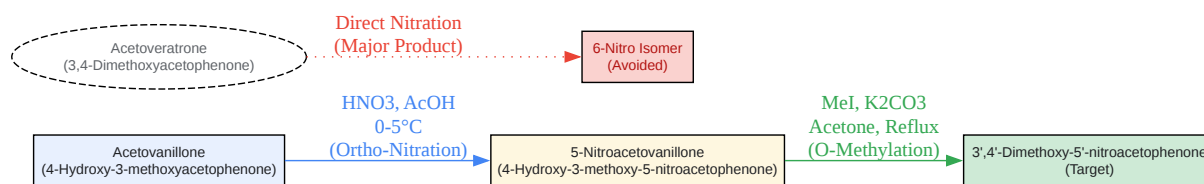
The Regioselectivity Challenge

Direct nitration of 3,4-dimethoxyacetophenone (Acetoveratrone) is NOT recommended for synthesizing the 5-nitro isomer.

- **Direct Nitration Outcome:** The 3-methoxy group activates the 2- and 6-positions. The 4-methoxy group activates the 5-position. However, steric hindrance and electronic synergy typically favor the 6-nitro isomer (1-(4,5-dimethoxy-2-nitrophenyl)ethanone) as the major product.
- **The Solution:** To exclusively target the 5-position, one must utilize 4-hydroxy-3-methoxyacetophenone (Acetovanillone). The free phenol directs the nitro group ortho to itself (position 5), which is also meta to the acetyl group. Subsequent methylation yields the target compound.

Recommended Synthetic Pathway

The following protocol outlines the indirect route to ensure high regiochemical purity.



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Figure 1: Regioselective synthesis pathway contrasting the preferred indirect route (top) with the non-selective direct nitration (bottom).

Detailed Experimental Protocols

Step 1: Nitration of Acetovanillone

- Reagents: Acetovanillone (1.0 eq), Nitric Acid (70%, 1.1 eq), Glacial Acetic Acid (Solvent).
- Procedure:
 - Dissolve Acetovanillone in glacial acetic acid. Cool the solution to 0–5 °C in an ice bath.
 - Add Nitric acid dropwise, maintaining the temperature below 10 °C to prevent over-nitration or oxidation of the acetyl group.
 - Stir for 1–2 hours. A yellow precipitate (5-nitroacetovanillone) typically forms.
 - Pour the mixture into ice water. Filter the solid, wash with water, and dry.
- Checkpoint:

H NMR should show two aromatic singlets (or meta-coupled doublets) corresponding to H-2 and H-6.

Step 2: O-Methylation

- Reagents: 5-Nitroacetovanillone (1.0 eq), Methyl Iodide (MeI) or Dimethyl Sulfate (1.5 eq), Potassium Carbonate (K_2CO_3 , 2.0 eq), Acetone or DMF.
- Procedure:
 - Suspend the nitro-phenol intermediate and K_2CO_3 in dry acetone.
 - Add Methyl Iodide dropwise.
 - Reflux the mixture for 3–5 hours. Monitor consumption of starting material by TLC (SiO_2 , Hexane:EtOAc 7:3).
 - Filter off inorganic salts. Evaporate the solvent.
 - Purification: Recrystallize from Ethanol or purify via flash chromatography if necessary.

Analytical Characterization

To validate the structure, specifically distinguishing it from the 6-nitro isomer, analyze the aromatic proton coupling patterns.

Technique	Expected Signal / Characteristic	Interpretation
H NMR ($CDCl_3$)	δ ~7.60 (d, $J=2Hz$, 1H)	H-6: Ortho to Acetyl, Ortho to Nitro. Deshielded.
	δ ~7.45 (d, $J=2Hz$, 1H)	H-2: Ortho to Acetyl, Ortho to OMe.
	δ ~4.00 (s, 3H), 3.95 (s, 3H)	Methoxy groups.
	δ ~2.60 (s, 3H)	Acetyl methyl group.
IR Spectroscopy	1530, 1350 cm^{-1}	Asymmetric & Symmetric NO_2 stretch.
	1680 cm^{-1}	Conjugated Ketone C=O stretch.

Differentiation Note: The 6-nitro isomer (1-(4,5-dimethoxy-2-nitrophenyl)ethanone) typically shows aromatic protons as singlets (para to each other) or with very weak coupling, and the chemical shifts will differ due to the nitro group being ortho to the acetyl.

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

- Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).
- Specific Target Organ Toxicity: May cause respiratory irritation (H335).

Handling Protocols:

- Engineering Controls: Always handle within a certified chemical fume hood. Nitro-aromatics can be potent sensitizers.
- PPE: Wear nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat.
- Spill Response: Contain spill with sand or vermiculite. Do not use combustible materials (sawdust) as nitro compounds are potential oxidizers.
- Storage: Store in a cool, dry place away from strong bases and reducing agents. Light sensitive—store in amber vials.

References

- PubChem. (n.d.). **1-(3,4-Dimethoxy-5-nitrophenyl)ethanone** (Compound).[1][2][3][4][5][6] National Library of Medicine. Retrieved March 5, 2026, from [[Link](#)]
- Martin, R. (2011). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer Science & Business Media. (Discusses the demethylation of 3,4-dimethoxy-5-nitroacetophenone to the dihydroxy analog).
- Learmonth, D. A., & Soares-da-Silva, P. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase.[3] Journal of Medicinal Chemistry, 45(20), 8827-8837.[7] (Contextualizes the 5-nitro pharmacophore).

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Sources

- [1. 1-\(3,4-Dimethoxy-5-nitrophenyl\)ethanone | C10H11NO5 | CID 4151473 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Page loading... \[guidechem.com\]](#)
- [3. Synthesis of 1-\(3,4-dihydroxy-5-nitrophenyl\)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. ndl.ethernet.edu.et \[ndl.ethernet.edu.et\]](#)
- [5. 1-\(3,4-Dimethoxy-2-nitrophenyl\)ethanone, Package: 250mg, Laibo Chem - orionprodutoscientificos \[orionprodutoscientificos.com.br\]](#)
- [6. 1-\(3,4-DIMETHOXY-5-NITROPHENYL\)ETHANONE AldrichCPR | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [7. Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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